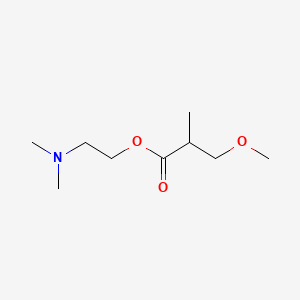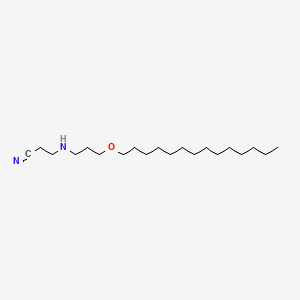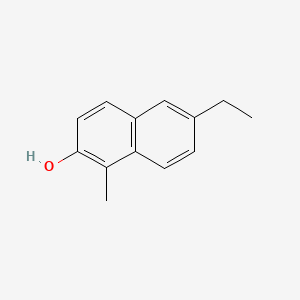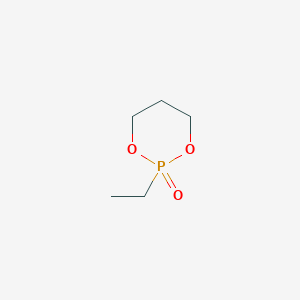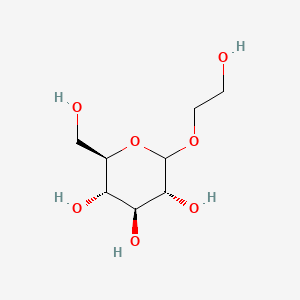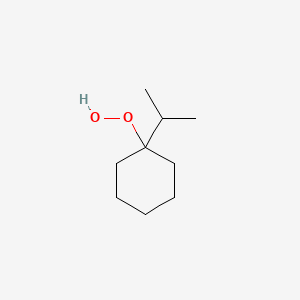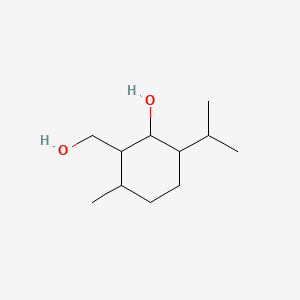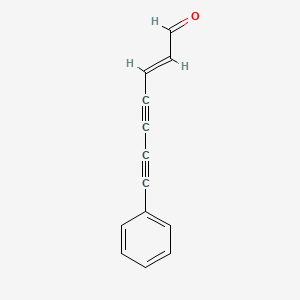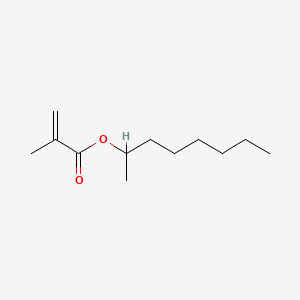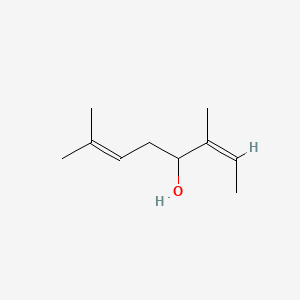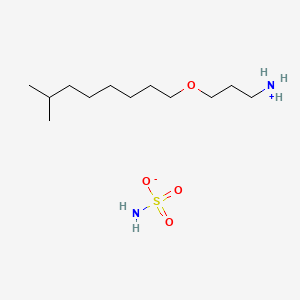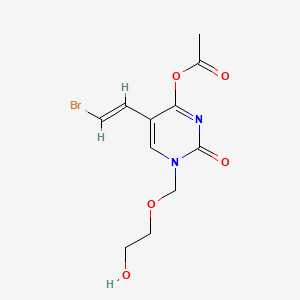
1-((2-Acetoxyethoxy)methyl)-(E)-5-(2-bromovinyl)uracil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((2-Acetoxyethoxy)methyl)-(E)-5-(2-bromovinyl)uracil is a synthetic compound that belongs to the class of nucleoside analogs. These compounds are often studied for their potential applications in medicinal chemistry, particularly as antiviral agents. The unique structure of this compound allows it to interact with biological molecules in specific ways, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-Acetoxyethoxy)methyl)-(E)-5-(2-bromovinyl)uracil typically involves multiple steps, starting from readily available precursors. The key steps may include:
Protection and Activation: Protecting groups are often used to prevent unwanted reactions at specific sites. Activation of the uracil ring may be necessary to introduce the bromovinyl group.
Coupling Reactions:
Deprotection: Removal of protecting groups to yield the final compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity. This may include:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Techniques such as crystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-((2-Acetoxyethoxy)methyl)-(E)-5-(2-bromovinyl)uracil can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the bromovinyl group to a vinyl group.
Substitution: Nucleophilic substitution reactions at the bromovinyl site.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield a simpler vinyl compound.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with enzymes and nucleic acids.
Medicine: Potential antiviral properties, particularly against viruses that rely on nucleoside analogs for replication.
Industry: Use in the synthesis of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-((2-Acetoxyethoxy)methyl)-(E)-5-(2-bromovinyl)uracil would involve its interaction with biological targets, such as viral polymerases. The compound may mimic natural nucleosides, leading to the incorporation into viral DNA or RNA, thereby inhibiting replication. The specific molecular targets and pathways would depend on the exact structure and biological context.
Comparison with Similar Compounds
Similar Compounds
Acyclovir: Another nucleoside analog used as an antiviral agent.
Ganciclovir: Similar in structure and used to treat cytomegalovirus infections.
Valacyclovir: A prodrug of acyclovir with improved bioavailability.
Uniqueness
1-((2-Acetoxyethoxy)methyl)-(E)-5-(2-bromovinyl)uracil may offer unique advantages, such as improved stability or specificity for certain viral targets, compared to these similar compounds.
Properties
CAS No. |
91897-94-8 |
|---|---|
Molecular Formula |
C11H13BrN2O5 |
Molecular Weight |
333.13 g/mol |
IUPAC Name |
[5-[(E)-2-bromoethenyl]-1-(2-hydroxyethoxymethyl)-2-oxopyrimidin-4-yl] acetate |
InChI |
InChI=1S/C11H13BrN2O5/c1-8(16)19-10-9(2-3-12)6-14(11(17)13-10)7-18-5-4-15/h2-3,6,15H,4-5,7H2,1H3/b3-2+ |
InChI Key |
CREULSUQBQXJNJ-NSCUHMNNSA-N |
Isomeric SMILES |
CC(=O)OC1=NC(=O)N(C=C1/C=C/Br)COCCO |
Canonical SMILES |
CC(=O)OC1=NC(=O)N(C=C1C=CBr)COCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


